Superior Kinome-Wide Selectivity of MU1700 Over the Pan-Inhibitor LDN-193189
MU1700 demonstrates vastly superior kinome-wide selectivity compared to the commonly used ALK inhibitor LDN-193189. While LDN-193189 is described as having 'insufficient kinome-wide selectivity' that complicates cellular target validation [1], MU1700 was screened against a panel of 369 protein kinases at 1 µM and found to inhibit only ALK1, ALK2, and ALK6 when a threshold of >25% residual enzyme activity is applied [2]. This orthogonal selectivity profile is a critical differentiator for unambiguous interrogation of ALK1/2-dependent biology.
| Evidence Dimension | Kinome-wide selectivity profile |
|---|---|
| Target Compound Data | Inhibits ALK1, ALK2, and ALK6; no additional off-targets with >25% residual enzyme activity at 1 µM against 369 kinases |
| Comparator Or Baseline | LDN-193189: insufficient kinome-wide selectivity; complicates cellular target validation assays |
| Quantified Difference | MU1700: 3 targets engaged / 369 tested; LDN-193189: numerous off-targets reported (insufficient kinome-wide selectivity) |
| Conditions | Kinase panel screen (Reaction Biology) at 1 µM compound concentration |
Why This Matters
Procuring MU1700 over LDN-193189 eliminates polypharmacology confounds, ensuring that observed phenotypes are attributable to ALK1/2 inhibition rather than undefined off-target kinase activity.
- [1] Němec, V., Remeš, M., Beňovský, P., Böck, M. C., Šranková, E., Wong, J. F., ... & Paruch, K. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 67(15), 12632–12659. View Source
- [2] Chemical Probes Portal. (2023). Probe MU1700: Inhibitor of ACVRL1, ACVR1. View Source
